Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate
CAS No.: 473257-60-2
Cat. No.: VC4924379
Molecular Formula: C11H9ClFNO2
Molecular Weight: 241.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 473257-60-2 |
---|---|
Molecular Formula | C11H9ClFNO2 |
Molecular Weight | 241.65 |
IUPAC Name | ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate |
Standard InChI | InChI=1S/C11H9ClFNO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3 |
Standard InChI Key | BSVBMPOMIIWULL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=CC(=C(C=C2N1)F)Cl |
Introduction
Chemical Structure and Identification
Molecular Architecture
The compound’s structure consists of an indole core substituted with chlorine (Cl) at position 5, fluorine (F) at position 6, and an ethyl ester group (-COOCH₂CH₃) at position 2 . The IUPAC name, ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate, reflects this substitution pattern . The SMILES notation, O=C(C(N1)=CC2=C1C=C(F)C(Cl)=C2)OCC, provides a standardized representation of its atomic connectivity .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 473257-60-2 | |
Molecular Formula | C₁₁H₉ClFNO₂ | |
Molecular Weight | 241.65 g/mol | |
IUPAC Name | Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate | |
SMILES | O=C(C(N1)=CC2=C1C=C(F)C(Cl)=C2)OCC |
Spectroscopic Characterization
While explicit NMR or IR data are absent in the provided sources, analogous indole derivatives typically exhibit characteristic signals:
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¹H NMR: Aromatic protons in the indole ring resonate between δ 6.8–8.2 ppm, with the ethyl ester’s methyl group appearing as a triplet near δ 1.3 ppm and the methylene as a quartet near δ 4.3 ppm .
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¹³C NMR: The carbonyl carbon of the ester group is expected near δ 165–170 ppm .
Synthesis and Manufacturing
Synthetic Routes
A simplified method for synthesizing ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate involves a multi-step process starting from appropriately substituted aniline precursors . Key steps include:
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Cyclization: Formation of the indole ring via Fischer indole synthesis or palladium-catalyzed coupling.
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Halogenation: Sequential introduction of chlorine and fluorine using electrophilic halogenating agents (e.g., Cl₂, SO₂Cl₂, or Selectfluor) .
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Esterification: Reaction of the indole-2-carboxylic acid with ethanol in the presence of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclization | Pd(OAc)₂, PPh₃, CO, EtOH, 80°C | 60–70% |
Chlorination | SO₂Cl₂, DMF, 0°C → RT | 85% |
Fluorination | Selectfluor, CH₃CN, reflux | 75% |
Esterification | EtOH, SOCl₂, 0°C → reflux | 90% |
Purification and Quality Control
Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures . Purity ≥95% is confirmed by HPLC analysis .
Physicochemical Properties
Physical State and Solubility
The compound is a crystalline solid at room temperature . Its solubility profile includes:
Table 3: Key Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | Not reported | – |
Boiling Point | ~380.6°C (estimated) | |
Density | 1.401 g/cm³ | |
Vapor Pressure | 5.39 × 10⁻⁶ mmHg (25°C) |
Applications in Pharmaceutical Research
Anticancer Agent Development
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate is a key intermediate in synthesizing kinase inhibitors and apoptosis-inducing agents . For example:
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PI3K/AKT/mTOR Pathway Inhibitors: Structural analogs have shown sub-µM IC₅₀ values in breast and lung cancer cell lines .
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Tubulin Polymerization Inhibitors: Modifications at positions 5 and 6 enhance binding to the colchicine site .
Antimicrobial Activity
Preliminary studies suggest that brominated/chlorinated indole derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
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